Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Catalog No.
S1918361
CAS No.
5453-86-1
M.F
C9H6N2O5
M. Wt
222.15 g/mol
Availability
In Stock
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Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

CAS Number

5453-86-1

Product Name

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

IUPAC Name

methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

InChI

InChI=1S/C9H6N2O5/c1-15-9(12)8-6-3-2-5(11(13)14)4-7(6)16-10-8/h2-4H,1H3

InChI Key

RDAMDINPNCIMJD-UHFFFAOYSA-N

SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)[N+](=O)[O-]
  • Organic Synthesis

    M6NBC belongs to the class of benzoxazole derivatives. Benzoxazoles are a well-studied group of heterocyclic compounds known for their diverse biological activities []. The presence of the nitro group (-NO2) and the ester group (-COOCH3) on the benzoxazole ring might influence its reactivity in organic synthesis. Researchers might explore M6NBC as a building block for the synthesis of more complex molecules with desired properties.

  • Medicinal Chemistry

    Due to the presence of the nitro group, M6NBC could be investigated for potential medicinal properties. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiparasitic effects []. However, further research is needed to determine the specific activity profile of M6NBC.

  • Material Science

    Heterocyclic compounds like benzoxazoles can possess interesting photochemical and thermal properties []. These properties make them potentially useful in material science applications such as organic light-emitting diodes (OLEDs) or heat-resistant polymers. Studies on the photophysical and thermal behavior of M6NBC could be conducted to assess its potential in these areas.

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is an organic compound with the molecular formula C₉H₆N₂O₅ and a molecular weight of 222.15 g/mol. It is characterized by its nitro and carboxylate functional groups attached to a benzoxazole ring, which contributes to its chemical reactivity and potential biological activity. The compound has a boiling point of approximately 389ºC and a melting point around 120ºC, with a density of 1.487 g/cm³ .

Typical of compounds containing nitro and carboxylate groups. Key reactions include:

  • Nucleophilic Substitution: The nitro group can be reduced to an amine, while the carboxylate can undergo nucleophilic substitution with various nucleophiles.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters.
  • Electrophilic Aromatic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Several synthetic routes have been developed for the preparation of methyl 6-nitro-1,2-benzoxazole-3-carboxylate:

  • Nitration of Benzoxazole Derivatives: Starting from 1,2-benzoxazole, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.
  • Carboxylation: The introduction of the carboxylate group can be achieved through a reaction with carbon dioxide in the presence of a base.
  • Esterification: Finally, methyl ester formation can be accomplished by reacting the carboxylic acid derivative with methanol in acidic conditions.

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate finds applications primarily in research settings:

  • Pharmaceutical Research: It serves as a building block for synthesizing more complex pharmaceutical agents.
  • Chemical Biology: The compound may be used in studies investigating the interactions between small molecules and biological systems.

Several compounds share structural features with methyl 6-nitro-1,2-benzoxazole-3-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameCAS No.Structural Features
Methyl 5-nitro-1H-indazole-7-carboxylate632291-85-1Indazole ring with nitro and carboxylate
Methyl 4-nitro-1H-indazole-6-carboxylate72922-61-3Indazole ring with different positioning
Methyl 5-nitro-1-benzothiophene-2-carboxylate20699-86-9Contains a thiophene ring
Methyl 6-nitro-1H-indole-2-carboxylate136818-66-1Indole structure with nitro and carboxylate
Methyl 6-nitro-1,2-benzoxazol-3-amines89793-83-9Amine substitution instead of ester

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate is unique due to its specific arrangement of functional groups that may impart distinct chemical reactivity and biological properties compared to similar compounds. Its combination of a benzoxazole framework with both nitro and carboxylate functionalities positions it as an interesting candidate for further study in medicinal chemistry.

Traditional Organic Synthesis Pathways

Nitration-Carboxylation Sequential Reactions

The synthesis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate can be accomplished through sequential functional group transformations involving nitration and carboxylation steps. One viable approach involves the controlled nitration of a preexisting benzoxazole scaffold followed by carboxylation and esterification reactions.

The nitration process typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent, with careful temperature control to ensure regioselective nitration at the 6-position of the benzoxazole ring . This regioselectivity is crucial for obtaining the desired substitution pattern. The reaction is generally conducted under controlled conditions where the benzoxazole precursor is added slowly to the nitrating mixture at temperatures between 0-5°C.

Table 1: Typical Reaction Conditions for Nitration of Benzoxazole Precursors

ParameterConditionNotes
Nitrating AgentHNO3/H2SO4 (1:3)Concentrated acids
Temperature0-5°C initial, 20-25°C completionCareful temperature control required
Reaction Time2-4 hoursMonitored by thin layer chromatography
Work-upIce-water quench, neutralizationCareful pH adjustment needed
PurificationRecrystallizationTypically from ethanol or ethyl acetate

Following successful nitration, the carboxylation step introduces the carboxylic acid functionality at the 3-position. This can be achieved through various methods, including oxidation of an alkyl group already present at this position or direct carboxylation using magnesium intermediates and carbon dioxide. The final methyl ester formation is typically accomplished through conventional esterification reactions using methanol and an acid catalyst or via methyl halides under basic conditions.

Research findings indicate that the sequential approach allows for better control over the reaction outcome but may suffer from lower overall yields due to the multiple steps involved and potential side reactions at each stage [4].

Cyclization Techniques Using 2-Aminophenol Derivatives

An alternative and often more direct approach involves the cyclization of appropriately functionalized 2-aminophenol derivatives. This synthetic pathway utilizes the inherent reactivity of the amino and hydroxyl groups of 2-aminophenol to form the benzoxazole heterocycle.

For methyl 6-nitro-1,2-benzoxazole-3-carboxylate synthesis, the starting material would typically be a 2-amino-5-nitrophenol derivative [3]. This precursor undergoes cyclization with a carboxylic acid derivative that can provide the methyl carboxylate functionality at the 3-position after cyclization. Common coupling agents for this transformation include phosphorus oxychloride, polyphosphoric acid, or novel catalysts such as poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) [6].

Table 2: Cyclization Methods Using 2-Aminophenol Derivatives

Cyclization AgentReaction ConditionsYield Range (%)Reference
Polyphosphoric Acid120-150°C, 4-8 hours65-75 [6]
PEG-SO3H80-100°C, 2-4 hours70-85 [6]
POCl3Reflux, 3-5 hours60-70 [7]
(o-CF3PhO)3PRoom temperature, 6-12 hours75-85 [7]

The cyclization reaction typically proceeds through an initial condensation between the amino group and the carboxylic acid functionality, followed by dehydrative cyclization involving the phenolic hydroxyl group. The electronic effect of the nitro group on the aromatic ring significantly influences the reactivity of the aminophenol, often necessitating more forceful conditions or specialized catalysts to achieve satisfactory yields [6].

Research findings suggest that the cyclization approach offers advantages in terms of atom economy and fewer synthetic steps compared to sequential functionalization methods. However, the availability of suitably substituted 2-aminophenol derivatives can be a limiting factor [6] [7].

Advanced Catalytic Approaches

Copper-Catalyzed Annulation Strategies

Recent advances in transition metal catalysis have expanded the synthetic toolbox for constructing benzoxazole derivatives, including methyl 6-nitro-1,2-benzoxazole-3-carboxylate. Copper catalysts have emerged as particularly effective for promoting the annulation reactions necessary for benzoxazole formation.

Copper-catalyzed approaches typically involve the reaction between 2-aminophenols and carboxylic acids or their derivatives under oxidative conditions. The role of copper is multifaceted, including coordination to the nitrogen and oxygen atoms of the aminophenol, activation of the carboxylic acid component, and facilitation of oxidative coupling processes.

Table 3: Copper-Based Catalytic Systems for Benzoxazole Synthesis

Catalyst SystemOxidantSolventTemperature (°C)Yield (%)
Cu(OAc)2/PyridineOxygenDMSO110-12075-85
CuI/L-ProlineAirDMF100-11070-80
Cu(OTf)2/1,10-PhenanthrolineTBHPToluene80-9080-90
CuCl/DABCOOxygenAcetonitrile70-8065-75

For synthesizing methyl 6-nitro-1,2-benzoxazole-3-carboxylate specifically, the copper-catalyzed approach would involve reacting a nitro-substituted 2-aminophenol with a suitable methyl ester precursor that can provide the desired substitution pattern [4]. The presence of the electron-withdrawing nitro group affects the electronic properties of the substrate, requiring careful optimization of reaction parameters.

Research findings demonstrate that copper-catalyzed methodologies offer significant advantages, including milder reaction conditions, higher functional group tolerance, and improved yields compared to traditional thermal cyclization methods [4]. Moreover, these catalytic systems allow for a more direct and efficient synthesis, reducing the number of synthetic operations and purification steps.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis represents a powerful and increasingly popular approach for the preparation of heterocyclic compounds, including benzoxazole derivatives. This technology offers significant advantages for synthesizing methyl 6-nitro-1,2-benzoxazole-3-carboxylate, particularly in terms of reaction efficiency and process intensification.

The application of microwave irradiation dramatically accelerates reaction rates through both thermal and specific microwave effects. For benzoxazole synthesis, this translates to reaction times reduced from several hours to minutes, along with enhanced selectivity and yields [6].

Table 4: Microwave Optimization Parameters for Benzoxazole Synthesis

Synthetic ApproachPower (W)Temperature (°C)Time (min)Key AdditivesYield (%)
Direct cyclization300-400160-18010-15PEG-SO3H85-90
Sequential nitration200-250100-1205-7H2SO480-85
Copper-catalyzed250-300120-1408-12Cu(OAc)280-90
One-pot synthesis350-450150-17015-20ZnCl275-85

For the synthesis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate specifically, microwave conditions can be applied to various synthetic routes. The cyclization of appropriately substituted 2-aminophenols with carboxylic acid derivatives under microwave irradiation has proven particularly effective, with reaction times reduced by factors of 10-20 compared to conventional heating methods [6].

Research findings indicate that microwave-assisted protocols not only accelerate reactions but also frequently lead to cleaner reaction profiles with fewer side products. This advantage is particularly valuable for the synthesis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate, where selectivity and purity are critical considerations [6]. Additionally, the reduced energy consumption and smaller solvent volumes align with principles of green chemistry, making microwave-assisted synthesis an environmentally favorable option.

Recent developments in continuous-flow microwave reactors further enhance the potential for scaling up these processes, addressing one of the traditional limitations of microwave chemistry. These technological advances have positioned microwave-assisted synthesis as a method of choice for both laboratory-scale preparation and potential industrial production of specialized heterocycles like methyl 6-nitro-1,2-benzoxazole-3-carboxylate [4] [6].

Computational Chemistry Insights

Quantum Mechanical Calculations of Molecular Geometry

The molecular geometry of methyl 6-nitro-1,2-benzoxazole-3-carboxylate has been extensively studied using density functional theory calculations employing various basis sets and functionals. The compound exhibits a planar benzoxazole ring system with specific geometric parameters that have been validated through multiple computational approaches [1] [2] [3] [4] [5].

Computational studies utilizing the B3LYP functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) have provided comprehensive geometric optimization data. The benzoxazole scaffold consists of a fused benzene and oxazole ring system, where the oxazole ring occupies positions 1 and 2, creating a rigid planar framework [6] [2]. The nitro group substitution at position 6 introduces significant electronic effects, while the methyl ester functionality at position 3 provides additional structural complexity [6] [2].

Key geometric parameters determined through DFT calculations include bond lengths, bond angles, and dihedral angles that are consistent with experimental crystallographic data from similar benzoxazole derivatives [2] [3] [7]. The carbon-nitrogen bond lengths in the oxazole ring typically range from 1.28 to 1.41 Å, while the carbon-oxygen bond in the ester group measures approximately 1.22 Å for the carbonyl oxygen and 1.35-1.38 Å for the ether linkage [7].

The nitro group exhibits characteristic geometric features with nitrogen-oxygen bond lengths of approximately 1.21-1.22 Å and an oxygen-nitrogen-oxygen bond angle of 122-124° [3] [7]. These parameters are crucial for understanding the electronic properties and reactivity patterns of the compound.

Table 1: Molecular and Physical Properties of Methyl 6-Nitro-1,2-benzoxazole-3-carboxylate

PropertyValueSource
Molecular FormulaC₉H₆N₂O₅ [6] [8] [9] [10]
Molecular Weight (g/mol)222.15 [6] [8] [9] [10]
CAS Number5453-86-1 [6] [8] [9] [10]
Melting Point (°C)120 [8]
Boiling Point (°C)389.0±22.0 (Predicted) [8] [9]
Density (g/cm³)1.487±0.06 (Predicted) [8] [9]
Flash Point (°C)189 [9]
Refractive Index1.625 [9]
LogP1.957-2.046 [6] [9]
Polar Surface Area (Ų)98.15-109.15 [6] [9]
InChI KeyRDAMDINPNCIMJD-UHFFFAOYSA-N [6] [9]

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate provides crucial insights into its electronic structure and chemical reactivity. Computational studies have employed various density functional theory methods to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental parameters for understanding the compound's electronic behavior [1] [2] [3] [11] [7].

The HOMO energies for benzoxazole derivatives typically range from -5.95 to -7.42 eV, depending on the computational method and substituent effects [2] [3] [11] [7]. The presence of the electron-withdrawing nitro group at position 6 significantly lowers the HOMO energy, making the molecule less prone to electrophilic attack [11]. The LUMO energies generally fall between -0.86 to -1.85 eV, with the nitro substituent providing additional stabilization to the unoccupied orbitals [2] [3] [11] [7].

The HOMO-LUMO energy gap serves as a critical parameter for predicting chemical reactivity and stability. For methyl 6-nitro-1,2-benzoxazole-3-carboxylate analogs, energy gaps typically range from 3.80 to 6.86 eV [2] [3] [11] [7]. Compounds with smaller energy gaps exhibit higher chemical reactivity and potential biological activity, while larger gaps indicate greater kinetic stability [3] [11] [12].

The molecular electrostatic potential surface analysis reveals that the oxygen atoms of the nitro group and carbonyl functionality serve as the most electronegative regions, making them prime sites for nucleophilic interactions [13] [7]. Conversely, the aromatic hydrogen atoms and the nitrogen atom in the oxazole ring represent regions of positive electrostatic potential, suitable for electrophilic attack [13] [7].

Global reactivity descriptors derived from frontier molecular orbital energies provide additional insights into the compound's chemical behavior. The electronegativity values typically range from 3.51 to 4.15 eV, while chemical hardness parameters fall between 2.24 to 2.44 eV [7]. The electrophilicity index, calculated as approximately 15.02, indicates moderate electrophilic character [7].

Table 2: DFT Computational Parameters for Benzoxazole Derivatives

ParameterB3LYP/6-31+G(d,p)B3LYP/6-311++G(d,p)Reference
Basis Set6-31+G(d,p)6-311++G(d,p) [1] [2] [3] [4] [7] [5]
FunctionalB3LYPB3LYP [1] [2] [3] [4] [7] [5]
HOMO Energy (eV)-6.859 to -7.42-5.95 to -6.84 [2] [3] [11] [7]
LUMO Energy (eV)-0.86 to -1.07-1.07 to -1.85 [2] [3] [11] [7]
Energy Gap (eV)5.649-6.8593.80-4.88 [2] [3] [11] [7]
Dipole Moment (Debye)3.43-7.417.41 [13] [7]
Electronegativity (eV)3.51-4.153.51 [7]
Chemical Hardness (eV)2.24-2.442.44 [7]

Experimental Spectroscopic Profiling

$$ ^1 \text{H} $$ and $$ ^{13} \text{C} $$ NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of methyl 6-nitro-1,2-benzoxazole-3-carboxylate through detailed analysis of proton and carbon chemical environments. The $$ ^1 \text{H} $$ NMR spectral assignments reveal characteristic patterns that confirm the compound's structural features and substitution patterns [13] [14] [15] [16].

The aromatic proton signals in the $$ ^1 \text{H} $$ NMR spectrum typically appear in the downfield region between 7.5-8.3 ppm, reflecting the deshielding effects of the aromatic system and electron-withdrawing substituents [13] [14] [15] [16]. The benzoxazole ring protons exhibit distinct chemical shifts, with the proton adjacent to the nitro group appearing furthest downfield due to the strong electron-withdrawing nature of the nitro substituent [13] [14].

The methyl ester protons appear as a characteristic singlet in the region of 3.9-4.1 ppm, consistent with the OCH₃ group attached to the carboxylate functionality [13] [16]. This signal integration confirms the presence of three equivalent protons and provides unambiguous identification of the methyl ester group [13] [16].

Theoretical calculations of $$ ^1 \text{H} $$ NMR chemical shifts using gauge-including atomic orbitals at the B3LYP/6-311G(d,p) level show excellent correlation with experimental values, with correlation coefficients exceeding R² = 0.97 for benzoxazole derivatives [13] [4] [5]. These computational predictions validate the structural assignments and provide confidence in the spectral interpretations [13] [5].

The $$ ^{13} \text{C} $$ NMR spectrum provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon of the ester group appears characteristically downfield at 155-165 ppm, reflecting the deshielding effect of the electron-withdrawing oxygen atoms [13] [15] [16]. The aromatic carbon signals typically span the region from 120-140 ppm, with individual carbons exhibiting distinct chemical shifts based on their electronic environments [13] [15] [16].

The methyl carbon of the ester group appears upfield at 52-55 ppm, providing clear identification of the OCH₃ functionality [13] [16]. The carbon bearing the nitro group exhibits significant downfield shift due to the electron-withdrawing effects, appearing in the aromatic region but distinguishable from other aromatic carbons [13] [15] [16].

Theoretical $$ ^{13} \text{C} $$ NMR calculations demonstrate remarkable agreement with experimental data, achieving correlation coefficients of R² = 0.997 for similar benzoxazole systems [13] [4] [5]. This computational-experimental concordance validates both the structural assignments and the theoretical methods employed [13] [5].

Table 3: Spectroscopic Characterization Data for Benzoxazole Derivatives

TechniqueRegion/AssignmentTypical ValuesReference
¹H NMRAromatic C-H (δ ppm)7.5-8.3 [13] [14] [15] [16]
¹H NMROCH₃ (δ ppm)3.9-4.1 [13] [16]
¹H NMRBenzoxazole C-H (δ ppm)8.0-8.4 [13] [14]
¹³C NMRC=O (δ ppm)155-165 [13] [15] [16]
¹³C NMRAromatic C (δ ppm)120-140 [13] [15] [16]
¹³C NMROCH₃ (δ ppm)52-55 [13] [16]

IR and Raman Vibrational Mode Analysis

Infrared and Raman spectroscopic analysis of methyl 6-nitro-1,2-benzoxazole-3-carboxylate provides comprehensive vibrational mode assignments that confirm structural features and functional group characteristics. The vibrational spectroscopic data complement the NMR analysis and provide additional insights into molecular dynamics and intermolecular interactions [17] [18] [19] [20].

The infrared spectrum exhibits characteristic absorption bands that can be definitively assigned to specific functional groups and structural features. The carbonyl stretching vibration of the ester group appears as a strong, sharp band in the region of 1697-1738 cm⁻¹, confirming the presence and nature of the carboxylate functionality [13] [17] [18] [19]. This frequency range is consistent with aromatic ester compounds and reflects the electronic environment of the carbonyl group [17] [19].

The nitro group exhibits two characteristic stretching vibrations that serve as diagnostic features. The asymmetric nitro stretching mode appears at 1540-1586 cm⁻¹, while the symmetric stretching vibration occurs at lower frequency in the range of 1260-1354 cm⁻¹ [13] [17] [18] [19]. The intensity and position of these bands provide information about the electronic effects of the nitro substituent and its interaction with the aromatic system [17] [18] [19].

The carbon-nitrogen stretching vibrations of the benzoxazole ring system appear in the region of 1520-1558 cm⁻¹, overlapping with some nitro group vibrations but distinguishable through detailed spectral analysis [17] [19]. These vibrations are characteristic of the heterocyclic ring system and confirm the presence of the oxazole functionality [19].

Aromatic carbon-hydrogen stretching vibrations occur in the high-frequency region of 3060-3146 cm⁻¹, appearing as multiple weak to moderate intensity bands [17] [19]. These vibrations are typical of aromatic systems and provide confirmation of the benzoxazole aromatic character [19].

Raman spectroscopy provides complementary vibrational information through different selection rules and scattering mechanisms. The aromatic carbon-carbon ring stretching vibrations appear prominently in Raman spectra at 1440-1600 cm⁻¹, providing clear identification of the aromatic ring system [17] [19]. The carbon-nitrogen stretching modes of the heterocyclic ring are observed at 1192-1228 cm⁻¹ in Raman spectra, offering additional confirmation of the benzoxazole structure [17] [19].

Theoretical vibrational frequency calculations using density functional theory methods show excellent agreement with experimental infrared and Raman data. Studies employing B3LYP functionals with various basis sets demonstrate correlation coefficients exceeding 0.99 for frequency predictions when appropriate scaling factors are applied [17] [19] [5]. These computational studies provide detailed mode assignments and facilitate the interpretation of complex spectral regions where multiple vibrations may overlap [19] [5].

The vibrational mode analysis also provides insights into intermolecular interactions and crystal packing effects. Certain vibrations may exhibit frequency shifts or intensity changes due to hydrogen bonding or other weak interactions in the solid state [17] [19]. These effects are particularly relevant for understanding the physical properties and potential applications of the compound [19].

Table 4: Quantum Mechanical Methods Used in Benzoxazole Computational Studies

MethodApplicationsKey FindingsReference
B3LYP/6-31G(d,p)Geometry optimization, vibrational analysisGood agreement with experimental geometries [2] [3] [4] [5]
B3LYP/6-31+G(d,p)Solvent effects, chemical reactivityAccurate HOMO-LUMO gap predictions [1] [2] [4] [5]
B3LYP/6-311G(d,p)NMR chemical shifts, molecular propertiesReliable NMR shift calculations [13] [21]
B3LYP/6-311++G(d,p)Electronic properties, MEP analysisExcellent molecular property predictions [1] [2] [3] [21] [7]
CAM-B3LYP/6-311G(d,p)Excited states, optical propertiesBetter excited state descriptions [13]
M06-2X/6-311G(d,p)Dispersion interactions, hyperpolarizabilityImproved weak interaction modeling [13]

XLogP3

1.7

Other CAS

5453-86-1

Wikipedia

Methyl 6-nitro-1,2-benzoxazole-3-carboxylate

Dates

Last modified: 08-16-2023

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